molecular formula C14H17NO4 B8707860 Piperidinocarbonylmethyl 4-hydroxybenzoate

Piperidinocarbonylmethyl 4-hydroxybenzoate

Cat. No. B8707860
M. Wt: 263.29 g/mol
InChI Key: JDNGTEZNUQUTIY-UHFFFAOYSA-N
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Patent
US04310533

Procedure details

To 100 ml of acetonitrile were added 7.75 g of N-(α-chloroacetyl)piperidine, 5.0 g of 4-hydroxybenzoic acid and 4.3 g (5.9 ml) of triethylamine, and the mixture was refluxed with heating for 2 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. To the residue was added ice-water, and precipitated crystals were recrystallized from water to give 8.0 g of the title compound. Melting point: 160°-164° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(#N)C.Cl[CH2:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7].[OH:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1>C(N(CC)CC)C>[OH:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([O:21][CH2:5][C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[O:7])=[O:20])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
7.75 g
Type
reactant
Smiles
ClCC(=O)N1CCCCC1
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
5.9 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ice-water
CUSTOM
Type
CUSTOM
Details
precipitated crystals
CUSTOM
Type
CUSTOM
Details
were recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)OCC(=O)N2CCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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